molecular formula C6H11NO2S B6193953 5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione CAS No. 2680534-23-8

5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione

Cat. No.: B6193953
CAS No.: 2680534-23-8
M. Wt: 161.22 g/mol
InChI Key: IIXROOSHEIZRBP-UHFFFAOYSA-N
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Description

5lambda6-thia-6-azaspiro[34]octane-5,5-dione is a chemical compound characterized by its unique spiro structure, which includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione typically involves the reaction of a thiol with an aziridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring safety and cost-effectiveness. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the spiro structure can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of sulfur and nitrogen in a spiro structure, which imparts unique chemical reactivity and potential biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione involves the reaction of a thiol with a cyclic imide to form a spirocyclic compound.", "Starting Materials": [ "Thiol (e.g. 2-mercaptoethanol)", "Cyclic imide (e.g. succinimide)" ], "Reaction": [ "The thiol is reacted with the cyclic imide in the presence of a base (e.g. sodium hydroxide) to form the spirocyclic compound.", "The reaction is carried out in a suitable solvent (e.g. ethanol) at elevated temperature (e.g. 80-100°C) for several hours.", "The product is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS No.

2680534-23-8

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

5λ6-thia-6-azaspiro[3.4]octane 5,5-dioxide

InChI

InChI=1S/C6H11NO2S/c8-10(9)6(2-1-3-6)4-5-7-10/h7H,1-5H2

InChI Key

IIXROOSHEIZRBP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNS2(=O)=O

Purity

95

Origin of Product

United States

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